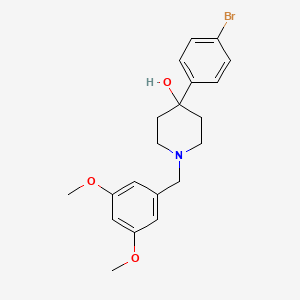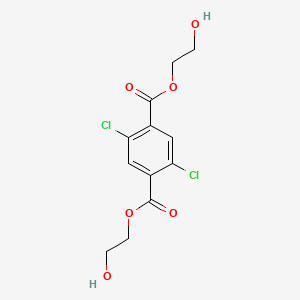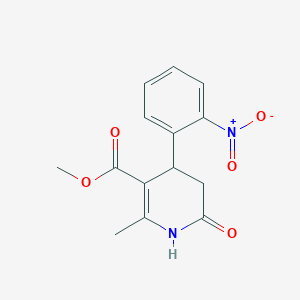![molecular formula C16H17ClN2O2 B5188698 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. The aim of
Mecanismo De Acción
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde reduces the release of cortisol and other stress hormones, which can have a calming effect on the brain. This mechanism of action has been shown to be effective in reducing anxiety and depression in animal models.
Biochemical and Physiological Effects:
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of cortisol and other stress hormones, which can have a calming effect on the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its selectivity for the CRF1 receptor, which reduces the potential for off-target effects. It has also been shown to be effective in reducing anxiety and depression in animal models, making it a promising candidate for further research. However, one limitation of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde. One area of interest is the potential therapeutic applications of this compound in the treatment of stress-related disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde and its effects on the brain and body. Finally, there is a need for the development of more soluble formulations of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde to improve its administration in experimental settings.
Métodos De Síntesis
The synthesis of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)methylamine in the presence of potassium carbonate to yield 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazine. This intermediate is then oxidized with sodium chlorite to produce 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde.
Aplicaciones Científicas De Investigación
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the effects of stress on the brain, reducing the release of cortisol and other stress hormones. It has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-3-1-13(2-4-14)16-6-5-15(21-16)11-18-7-9-19(12-20)10-8-18/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQELOBWKUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)
![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)